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Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

Cat. No.: B1276391

Core Molecular Architecture and Electronic
Landscape

3-Bromo-2-chlorophenol is an aromatic compound featuring a phenol backbone substituted
with two distinct halogen atoms. Its unique arrangement of substituents creates a specific
electronic and steric environment that dictates its chemical behavior and utility as a synthetic
building block.

Key ldentifiers and Properties:

Property Value Source
IUPAC Name 3-bromo-2-chlorophenol [1]

CAS Number 863870-87-5; 66024-94-0 [11[2]
Molecular Formula CesH4BrCIO [1][2]
Molecular Weight 207.45 g/mol [1]
Monoisotopic Mass 205.91341 Da [1112]

Structural Visualization
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The spatial arrangement of the atoms in 3-Bromo-2-chlorophenol is fundamental to its
properties. The benzene ring forms a planar scaffold, with the hydroxyl, chlorine, and bromine
groups positioned at carbons 1, 2, and 3, respectively.

Caption: 2D structure of 3-Bromo-2-chlorophenol.

Analysis of Chemical Bonding

The stability and reactivity of 3-Bromo-2-chlorophenol are a direct consequence of its
intramolecular bonding and the resulting electronic effects.

o Aromatic Core: The six carbon atoms of the benzene ring are sp? hybridized, forming a
planar hexagonal ring with a delocalized 1t-electron system. This aromaticity confers
significant thermodynamic stability.

e Substituent Bonds:

o C-O and O-H: The phenolic hydroxyl group is a key functional feature. The oxygen is sp?
hybridized, allowing its p-orbitals to participate in resonance with the ring.

o C-Cl and C-Br: These carbon-halogen bonds are polar covalent bonds formed from the
overlap of a carbon sp? orbital and a halogen p-orbital.

» Electronic Effects: A delicate balance between inductive and resonance effects governs the
electron density distribution within the molecule.

o Inductive Effect (-): The electronegative oxygen, chlorine, and bromine atoms pull electron
density away from the aromatic ring through the o-bond framework. This deactivates the
ring towards electrophilic attack.

o Resonance Effect (+M): The lone pairs of electrons on the oxygen, chlorine, and bromine
atoms can be donated into the 1t-system of the ring. This effect increases electron density
at the ortho and para positions. The order of this electron-donating ability is OH >> Br > Cl.

e Intermolecular Forces: The physical properties of 3-Bromo-2-chlorophenol are dictated by
the forces between molecules.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1276391?utm_src=pdf-body
https://www.benchchem.com/product/b1276391?utm_src=pdf-body
https://www.benchchem.com/product/b1276391?utm_src=pdf-body
https://www.benchchem.com/product/b1276391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor,
leading to strong intermolecular associations.[3] This is the most significant intermolecular
force, contributing to a higher melting and boiling point compared to non-hydroxylated
analogues.

o Dipole-Dipole Forces: The polarity of the C-Cl, C-Br, and C-O bonds results in a net
molecular dipole, leading to dipole-dipole attractions.

o London Dispersion Forces: These temporary, induced dipoles are present in all molecules
and increase with molecular size and surface area.

Spectroscopic Characterization: A Validating
System

Structural elucidation and purity assessment rely on a suite of spectroscopic techniques. Each
method provides a unique and complementary piece of the structural puzzle, creating a self-
validating analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental
composition of 3-Bromo-2-chlorophenol.[4][5] A key diagnostic feature is the distinctive
isotopic pattern created by the presence of both chlorine and bromine.

« |sotopic Signature: Chlorine has two major isotopes, 3°Cl (~75.8%) and 3’Cl (~24.2%), in an
approximate 3:1 ratio. Bromine has two isotopes, 7°Br (~50.7%) and 8Br (~49.3%), in an
approximate 1:1 ratio. The molecular ion peak in the mass spectrum will therefore appear as
a characteristic cluster of peaks (M, M+2, M+4, M+6) reflecting these natural abundances.

Predicted Mass Spectrometry Data:
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Parameter Value Details

Monoisotopic Mass 205.9134 Da Calculated for CsHa7°Br3>CIO
Predicted [M-H]~ 204.90612 m/z Negative ion mode adduct
Predicted [M+H]* 206.92068 m/z Positive ion mode adduct
Predicted [M+Na]* 228.90262 m/z Common sodium adduct

Source: PubChem CID 6455237[6]
Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: Dissolve a small quantity (~1 mg) of 3-Bromo-2-chlorophenol in 1 mL
of a suitable solvent (e.g., methanol or acetonitrile).

e Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

« lonization: Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of
charged droplets.

e Analysis: Analyze the resulting ions in both positive and negative modes to observe different
adducts and confirm the molecular weight.

o Data Interpretation: Examine the resulting spectrum for the molecular ion cluster and
characteristic fragmentation patterns. The unique isotopic distribution for a compound
containing one Br and one Cl atom serves as a primary validation point.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular
"fingerprint."[7]

Characteristic IR Absorption Bands:
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Expected Wavenumber

Functional Group Vibration Type
(cm™)
O-H Stretch (Hydrogen-bonded) 3200 - 3550 (Broad)
C-H Aromatic Stretch 3010 - 3100
c=C Aromatic Stretch 1450 - 1600
C-O Stretch 1200 - 1260
C-Br Stretch 500 - 600
C-Cl Stretch 600 - 800

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

o Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable
solvent (e.qg., isopropanol) and record a background spectrum.

o Sample Application: Place a small amount of the solid 3-Bromo-2-chlorophenol sample
directly onto the ATR crystal.

o Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good
contact between the sample and the crystal.

o Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm™1.

o Data Analysis: Process the spectrum (background subtraction, baseline correction) and
identify the characteristic absorption peaks corresponding to the molecule's functional
groups. The broad O-H stretch and the aromatic C=C stretches are key validation points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.[8]

e 'H NMR Spectroscopy:
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o Number of Signals: Expect 4 signals: 3 for the aromatic protons and 1 for the hydroxyl
proton.

o Chemical Shift (d): The aromatic protons will appear in the range of ~6.8-7.5 ppm. The
exact shifts are determined by the electronic effects of the substituents. The phenolic -OH
proton will be a broad singlet with a variable chemical shift (typically 5-8 ppm) depending
on concentration and solvent.

o Integration: The relative area under the aromatic signals compared to the hydroxyl signal
will be 3:1.

o Splitting Patterns: The three adjacent aromatic protons will exhibit spin-spin coupling, likely
resulting in a pattern of doublets and a triplet (or more complex doublet of doublets).

e 13C NMR Spectroscopy:

o Number of Signals: Expect 6 distinct signals, one for each unique carbon atom in the
aromatic ring.

o Chemical Shift (8): The signals will appear in the aromatic region (~110-160 ppm). The
carbon attached to the hydroxyl group (C1) will be the most downfield (highest ppm), while
the carbons bonded to the halogens (C2, C3) will also be significantly shifted downfield.

Experimental Protocol: *H and 3C NMR

o Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-chlorophenol in ~0.6 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

e Instrument Setup: Place the tube in the NMR spectrometer and lock onto the deuterium
signal of the solvent. Shim the magnetic field to achieve homogeneity.

¢ Acquisition: Acquire the *H spectrum, followed by the 13C spectrum.

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform
baseline correction. Integrate the *H signals and identify the chemical shifts and coupling
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patterns to confirm the structure.

Applications in Drug Development and Synthesis

The true value of 3-Bromo-2-chlorophenol lies in its role as a versatile pharmaceutical
intermediate. Its defined structure and predictable reactivity make it an ideal starting material
for constructing more complex Active Pharmaceutical Ingredients (APIS).

Role as a Synthetic Precursor

3-Bromo-2-chlorophenol is a documented precursor in the synthesis of cutting-edge
therapeutics.[9][10] The hydroxyl group provides a handle for etherification reactions, while the
halogen atoms can be modified or used to direct further reactions, such as cross-coupling.

Key Therapeutic Areas:

e Oncology: It is used in the synthesis of small-molecule PD-1/PD-L1 inhibitors.[9] Blocking the
PD-1/PD-L1 immune checkpoint pathway can restore T-cell activity against tumors, a
cornerstone of modern immunotherapy.[9]

» Neuroscience: The compound serves as a building block for tetrahydropyrrole derivatives
that act as dual inhibitors of dopamine D2 and dopamine transporter (DAT) receptors. These
agents are being investigated for the treatment of schizophrenia, aiming to improve cognitive
function while minimizing side effects.[9]

PD-1/PD-L1 Inhibitors Cancer Immunotherapy ‘

(Key Intermediate) (e.g., Etherification, Cross-Coupling)

[S-Bromo-z-chlorophenol Multi-step Chemical Synthesis

D2/DAT Receptor Inhibitors Schizophrenia Treatment

Click to download full resolution via product page

Caption: Synthetic utility of 3-Bromo-2-chlorophenol.

Safety and Handling Protocols
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As with any laboratory chemical, adherence to strict safety protocols is mandatory when
handling 3-Bromo-2-chlorophenol.

» GHS Hazard Classification:
o H315: Causes skin irritation[1]
o H319: Causes serious eye irritation[1]
o H335: May cause respiratory irritation[1]

e Handling Recommendations:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

[¢]

gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

[¢]

Avoid breathing dust, fumes, or vapors.[11]

o

Wash hands thoroughly after handling.[11]
e Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

o Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2-chlorophenol is more than a simple substituted phenol; it is a precisely
engineered building block whose value is derived from a deep understanding of its molecular
structure and bonding. The interplay of its aromatic core with its hydroxyl and halogen
substituents creates a unique electronic profile that is not only verifiable through a suite of
spectroscopic techniques but is also exploitable for the synthesis of complex, high-value
pharmaceutical agents. For the drug development professional, a thorough grasp of these
fundamental principles is the key to unlocking its full potential in the creation of next-generation

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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